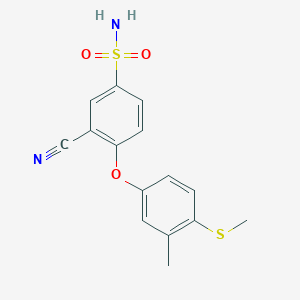

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide

Description

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano group at the 3-position and a 3-methyl-4-(methylthio)phenoxy moiety at the 4-position. This compound is of interest in medicinal and agrochemical research due to its structural complexity, which combines electron-withdrawing (cyano, sulfonamide) and electron-donating (methylthio, methyl) groups. The methylthio group at the para position of the phenoxy ring may enhance lipophilicity and metabolic stability, while the cyano group could influence electronic interactions in biological targets .

Properties

Molecular Formula |

C15H14N2O3S2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

3-cyano-4-(3-methyl-4-methylsulfanylphenoxy)benzenesulfonamide |

InChI |

InChI=1S/C15H14N2O3S2/c1-10-7-12(3-6-15(10)21-2)20-14-5-4-13(22(17,18)19)8-11(14)9-16/h3-8H,1-2H3,(H2,17,18,19) |

InChI Key |

NRKNWICBOHDTBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)C#N)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methyl-4-(methylthio)phenol with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with cyanide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-2-thiazolyl-benzenesulfonamide

This analog replaces the 3-methyl-4-(methylthio)phenoxy group with a pyrazolyl-substituted phenoxy ring and substitutes the sulfonamide nitrogen with a thiazolyl group. Key differences include:

- Solubility : Unlike the target compound, this analog is soluble in DMSO (10 mg/mL), suggesting improved polar interactions due to the pyrazole-thiazole system .

- Bioactivity : The thiazolyl sulfonamide may enhance binding to kinases or enzymes requiring heteroaromatic interactions, whereas the target compound’s methylthio group could favor hydrophobic target pockets .

N-(3-Chloro-4-methylphenyl)methanesulfonamide

A simpler sulfonamide with a chloro-methylphenyl group:

- Molecular Weight: Lower molar mass (215.69 g/mol vs.

- Electron Effects : The electron-withdrawing chloro group may decrease metabolic stability compared to the methylthio group, which is more resistant to oxidative degradation .

Fenamiphos (Organophosphate Analog)

- Toxicity : Fenamiphos is highly neurotoxic (LD₅₀ < 10 mg/kg in rats), whereas sulfonamides generally exhibit lower acute toxicity unless modified with reactive groups .

Physicochemical and Functional Data Comparison

Research Implications and Gaps

- Structural Activity Relationships (SAR) : The methylthio group in the target compound may confer unique pharmacokinetic properties, but direct comparative studies with analogs are lacking .

- Toxicity Data : Hazard profiles for the target compound remain uncharacterized, unlike its pyrazolyl-thiazolyl analog .

- Synthetic Utility: notes commercial availability, suggesting its use as a building block in drug discovery, though specific applications are undocumented .

Biological Activity

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyano group, a sulfonamide moiety, and a phenoxy group. Its chemical formula is , and it is classified under sulfonamide derivatives, which are known for their wide range of biological activities.

1. Anticancer Activity

Recent studies have indicated that 3-cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.

- Case Study : In vitro assays revealed that the compound showed an IC50 value of approximately 6.19 µM against HepG2 liver cancer cells and 5.10 µM against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent for these malignancies .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant antibacterial activity against various strains of bacteria.

- Research Findings : In studies utilizing the agar-well diffusion method, the compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells and bacteria:

- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through caspase activation pathways, leading to cell cycle arrest and subsequent cell death .

- Antimicrobial Mechanism : The sulfonamide group is known to inhibit bacterial folate synthesis, which is critical for bacterial growth and replication.

Research Findings

A series of experiments have been conducted to elucidate the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.